3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole
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Overview
Description
3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole is a complex organic compound characterized by its trifluoromethyl group and thiazole and triazole rings
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, the reaction is a key step in many synthetic pathways, enabling the formation of complex organic structures from simpler precursors .
Pharmacokinetics
Compounds with similar structures are known to undergo extensive first-pass metabolism .
Result of Action
Compounds with similar structures are known to have significant impacts in the field of agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes include:
Thiazole Formation: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.
Trifluoromethylation: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Triazole Formation: : The triazole ring can be formed through the reaction of hydrazine with a suitable precursor containing the thiazole and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of specialized equipment and controlled environments to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure and properties make it a candidate for drug discovery and development.
Industry
In industry, the compound is used in the production of agrochemicals, materials, and other chemical products. Its trifluoromethyl group imparts desirable properties to the final products, such as increased stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: : This compound also contains a trifluoromethyl group but has a different heterocyclic structure.
Trifluoromethylpyridine: : Another compound with a trifluoromethyl group, but with a pyridine ring instead of a thiazole or triazole ring.
Uniqueness
3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole is unique due to its combination of trifluoromethyl, thiazole, and triazole groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-methyl-5-(1-phenyl-1,2,4-triazol-3-yl)-4-(trifluoromethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S/c1-8-18-11(13(14,15)16)10(21-8)12-17-7-20(19-12)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWVENGODLCFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=NN(C=N2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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